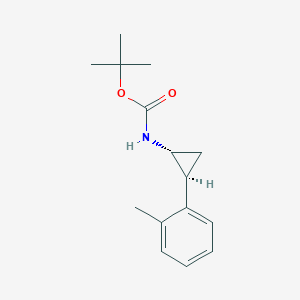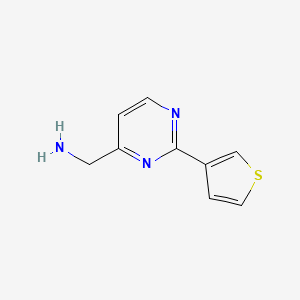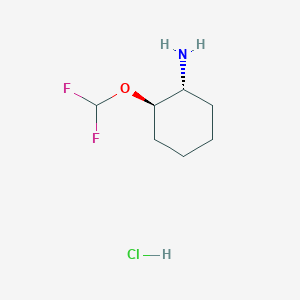
trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: is a chemical compound with the molecular formula C7H14ClF2NO and a molecular weight of 201.6420 . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a difluoromethoxy group and an amine group, making it a valuable building block in various chemical syntheses .
準備方法
The synthesis of trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the difluoromethoxy group.
Introduction of Difluoromethoxy Group: This step involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a base to form trans-2-(Difluoromethoxy)cyclohexanone.
Reduction: The trans-2-(Difluoromethoxy)cyclohexanone is then reduced using a suitable reducing agent, such as sodium borohydride, to form trans-2-(Difluoromethoxy)cyclohexanol.
Amination: The final step involves the conversion of trans-2-(Difluoromethoxy)cyclohexanol to trans-2-(Difluoromethoxy)cyclohexanamine through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt.
化学反応の分析
trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
科学的研究の応用
trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
作用機序
The mechanism of action of trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .
類似化合物との比較
trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride: can be compared with other similar compounds, such as:
trans-2-Fluorocyclohexanamine Hydrochloride: This compound has a similar structure but lacks the difluoromethoxy group, which can influence its chemical reactivity and biological activity.
trans-2-(Difluoromethoxy)cyclohexan-1-amine: This compound is structurally similar but may have different physical and chemical properties due to the absence of the hydrochloride salt.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H14ClF2NO |
|---|---|
分子量 |
201.64 g/mol |
IUPAC名 |
(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h5-7H,1-4,10H2;1H/t5-,6-;/m1./s1 |
InChIキー |
OOBIVRDUELFJIK-KGZKBUQUSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N)OC(F)F.Cl |
正規SMILES |
C1CCC(C(C1)N)OC(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
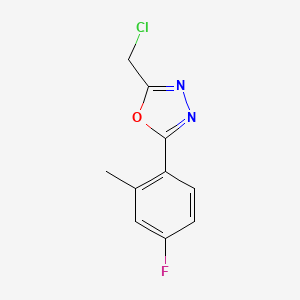
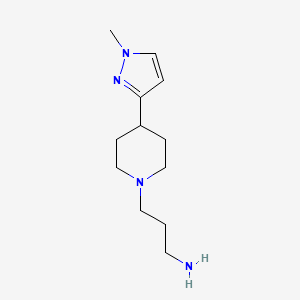
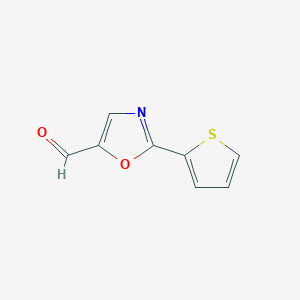
![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)

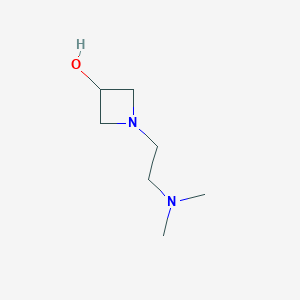

![7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide](/img/structure/B13347654.png)
